2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a (2,6-dimethylphenoxy)methyl moiety. The sulfanyl group at position 3 is linked to an acetic acid functional group. The acetic acid group enhances solubility in polar solvents, while the lipophilic 2,6-dimethylphenoxy and phenyl groups may improve membrane permeability.
Properties
IUPAC Name |
2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-6-8-14(2)18(13)25-11-16-20-21-19(26-12-17(23)24)22(16)15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPQIBEGXKCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394857 | |
| Record name | 2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64013-61-2 | |
| Record name | 2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity. The target of these compounds is often a key functional protein in bacterial cell division.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to the inhibition of bacterial cell division. This interaction and the resulting changes can lead to the death of the bacteria, thus exhibiting antimicrobial activity.
Biochemical Pathways
It can be inferred that the compound likely interferes with the bacterial cell division process. The downstream effects of this interference would be the inhibition of bacterial growth and proliferation.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the result of the compound’s action would be the inhibition of bacterial growth and proliferation.
Biological Activity
The compound 2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid is a triazole derivative that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. Its structure includes a triazole ring and a sulfanyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, it showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound was assessed using the National Cancer Institute's 60 cell line screening protocol. Results indicated that the compound exhibited moderate cytotoxicity against several cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells.
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 45 | 10 |
| HCT-116 | 50 | 12 |
| RPMI-8226 (Leukemia) | 40 | 11 |
The average growth inhibition across all tested lines was approximately 104.68% , indicating a selective cytotoxic effect on specific cancer types while sparing normal cells .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit certain enzymes involved in fungal cell wall synthesis, which could explain its antifungal activity.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of the phenoxy group contributes to antioxidant activity, which may protect cells from oxidative stress .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Layek et al. demonstrated that derivatives of triazole compounds exhibited enhanced antimicrobial properties when modified with various functional groups, including the phenoxy group present in our compound. This modification was crucial for improving solubility and bioavailability .
- Cancer Cell Line Evaluation : In vitro studies highlighted that treatment with the compound led to significant cell cycle arrest in the G2/M phase in MCF-7 cells, suggesting its potential as an anticancer agent through cell cycle modulation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl in ) increase acidity of the acetic acid moiety, altering binding affinity. Lipophilic groups (e.g., cyclohexyl in ) enhance membrane penetration.
- Salt Forms : Metal or organic base salts (e.g., Tryfuzol®) improve solubility and pharmacokinetics .
Thermal and Solubility Profiles
- Melting Points : Acetamide derivatives (e.g., compounds in ) exhibit higher melting points (216–273°C) compared to free acids, reflecting stronger intermolecular forces.
- Solubility : Sodium salts of the target compound’s analogs () show >10-fold higher aqueous solubility than neutral forms, critical for drug formulation.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1,2,4-triazole-3-thioacetic acid derivatives like the target compound?
The synthesis typically involves reacting 1,2,4-triazole-3-thiones with chloroacetic acid under reflux conditions. For example, derivatives with hydroxy(phenyl)methyl substituents are synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid, followed by recrystallization and purification via thin-layer chromatography (TLC) . Modifications, such as salt formation, are achieved by reacting the acid with inorganic bases (e.g., NaOH) or metal sulfates (e.g., FeSO₄, CuSO₄) .
Q. How is the structural integrity of synthesized derivatives validated?
Elemental analysis and IR spectrophotometry are primary methods for confirming molecular composition and functional groups (e.g., S-H, C=O stretches). Chromatographic techniques (TLC, HPLC) verify compound purity and individuality. For example, IR peaks at 2500–2600 cm⁻¹ confirm thiol (-SH) groups, while elemental analysis ensures stoichiometric consistency .
Q. What are the preliminary biological screening protocols for this compound class?
Antimicrobial and antifungal assays are standard. Compounds are tested against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) using disk diffusion or microdilution methods. Activity is correlated with substituent effects, such as methoxy or dimethylphenoxy groups, which enhance membrane penetration .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal reaction conditions, such as solvent polarity, temperature, and catalyst selection. For instance, ICReDD’s approach integrates computational modeling with experimental validation to reduce trial-and-error inefficiencies in reaction design .
Q. What strategies address contradictory biological activity data in structurally similar analogs?
Discrepancies in antimicrobial efficacy may arise from substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups). Systematic structure-activity relationship (SAR) studies, combined with molecular docking, can identify critical interactions with microbial enzymes (e.g., cytochrome P450) .
Q. How does salt formation influence physicochemical properties and bioavailability?
Salts with organic bases (e.g., piperidine, morpholine) improve solubility in polar solvents, while metal complexes (e.g., Fe²⁺, Zn²⁺) enhance thermal stability. For example, sodium/potassium salts of thioacetic acids exhibit higher aqueous solubility, facilitating in vivo pharmacokinetic studies .
Q. What experimental designs mitigate instability during storage or biological assays?
Lyophilization or storage under inert gas (N₂/Ar) prevents oxidation of thiol groups. Stability is monitored via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV analysis to track decomposition products .
Q. How can regioselective modifications be achieved at the triazole ring?
Protecting group strategies (e.g., Boc for -NH groups) or transition metal catalysis (e.g., Pd-mediated cross-coupling) enable selective functionalization. Evidence from analogous compounds shows that 4-phenyl substitution directs electrophilic attacks to the 5-position .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity and antimicrobial efficacy data?
Contradictions may stem from assay-specific variables (e.g., nutrient media composition, bacterial strain virulence). Normalize data using internal standards (e.g., ciprofloxacin for bacteria) and validate via orthogonal assays (e.g., time-kill curves vs. MIC values) .
Q. What analytical techniques resolve ambiguities in metal-ligand coordination modes?
X-ray crystallography and EPR spectroscopy characterize coordination geometry (e.g., octahedral vs. tetrahedral for Fe²⁺ complexes). For unstable crystals, solid-state NMR or EXAFS provides complementary data on ligand binding .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) for yield improvement .
- Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) alongside antimicrobial screens to assess therapeutic indices .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for publishing synthetic protocols and spectral data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
